2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Corrosion Inhibition
- Oxadiazole derivatives, including those similar to 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, have been identified as effective agents in controlling the dissolution of mild steel. These compounds showed high corrosion inhibition efficiency, with experimental and theoretical approaches confirming their effectiveness (Kalia et al., 2020).
CNS Depressant Activity
- Certain 1,3,4-oxadiazole derivatives have shown promising central nervous system (CNS) depressant activities. This research suggests the potential of these compounds, including those structurally related to this compound, in developing treatments for CNS disorders (Singh et al., 2012).
Cholinesterase Inhibition
- Synthesized 1,3,4-oxadiazole-2-thiols derivatives, including those related to the compound , have been tested for their potential to inhibit cholinesterases. The incorporation of nitrophenyl moieties in these derivatives showed decent inhibitory potential, indicating their relevance in related biological activities (Siddiqui et al., 2015).
Liquid Crystalline Properties
- New mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group, including derivatives of this compound, have been synthesized and found to display different liquid crystalline mesophases. These findings indicate the compound's potential application in materials science (Abboud et al., 2017).
Spectral and X-Ray Diffraction Studies
- Thiosemicarbazides and their derivatives, like this compound, have been studied for their potential in various biological and industrial applications. Spectral and X-ray diffraction studies have provided insights into the molecular structure and crystal packing of these compounds (Aparna et al., 2011).
Green Synthetic Methods
- The development of green synthetic methods for the preparation of 2-aryl-1,3,4-oxadiazoles, related to this compound, highlights the compound's relevance in eco-friendly protocols (Zhu et al., 2015).
Antibacterial Activities
- Various 1,3,4-oxadiazole derivatives, structurally similar to this compound, have been synthesized and found to exhibit strong antibacterial activities against multiple strains (Hirao et al., 1971).
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-18(20)13-8-6-12(7-9-13)14-16-17-15(21-14)22-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTDADMQZFZMJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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